1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(1-ethylpyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C12H18N2O/c1-2-14-5-3-10(7-14)11-12(8-13-11)4-6-15-9-12/h3,5,7,11,13H,2,4,6,8-9H2,1H3 |
InChI Key |
APDZJIFOWVEWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1)C2C3(CCOC3)CN2 |
Origin of Product |
United States |
Preparation Methods
Annulation Route (From Readily Available Precursors)
Photocatalytic Radical Cyclization Route
This method is notable for its scalability demonstrated by a continuous flow photoreactor producing gram-scale quantities efficiently.
Additional Notes on Functional Group Transformations and Salt Formation
The compound and its intermediates may exist as various salts or N-oxide derivatives, which can influence solubility and biological activity. For example, tertiary amines in the azaspiro structure can be oxidized to form N-oxides, which are pharmaceutically relevant.
The choice of protecting groups, solvents, and reaction temperatures is critical to maximize yield and selectivity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the spirocyclic system are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Patents
Ethyl (6R/S)-6-(4-(2-methoxypyridin-3-yl)piperazinyl)-2-azaspiro[3.4]octane-2-carboxylate (EP 3 768 669 B1) :
- Core Structure : Shares the 2-azaspiro[3.4]octane backbone but replaces the ethyl-pyrrole group with a methoxypyridinyl-piperazinyl moiety.
- The piperazine linker may improve solubility and bioavailability. Stereochemistry (6R vs. 6S) significantly affects pharmacological activity, as highlighted in the patent.
- Implications : This compound is likely optimized for kinase inhibition or GPCR modulation, whereas the ethyl-pyrrole variant may prioritize lipophilicity for CNS penetration.
Heteroatom Positional Isomers
2-Oxa-6-azaspiro[3.4]octane (Thermo Scientific Chemicals) :
- Core Structure : Reverses the oxygen and nitrogen positions (6-oxa vs. 2-oxa).
- Key Differences: Melting point: 187°C, suggesting higher crystallinity than the target compound (data unavailable).
- Applications : Primarily used as a chemical intermediate rather than a bioactive molecule.
1,6-Diazaspiro[3.4]octane (chem960.com ) :
- Core Structure : Features two nitrogen atoms (1,6-diaza) instead of oxygen.
- Key Differences: Increased basicity due to additional nitrogen, enhancing solubility in acidic environments. Potential for dual hydrogen-bonding interactions in drug-receptor binding.
- Implications : This compound may serve as a scaffold for protease inhibitors or chelating agents.
Physicochemical and Pharmacological Properties
- Lipophilicity : The ethyl-pyrrole group likely increases logP compared to methoxypyridine or unsubstituted spiro derivatives, favoring blood-brain barrier penetration.
- Solubility : Piperazine-containing analogs (e.g., patent compound ) may exhibit better aqueous solubility due to ionizable nitrogen atoms.
Biological Activity
1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of spiro compounds, characterized by its unique bicyclic structure that includes both nitrogen and oxygen atoms. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane can be represented as follows:
This structure allows for interaction with various biological targets, particularly enzymes involved in cell signaling pathways.
The biological activity of 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane primarily involves:
Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can lead to reduced cell proliferation in cancerous tissues. The pyrazole ring in its structure is crucial for binding to these enzymes, thereby modulating their activity.
Induction of Apoptosis: In vitro studies indicate that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and triggering programmed cell death pathways.
Cell Cycle Arrest: Research suggests that 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane may cause cell cycle arrest at the S phase, which is critical for its antiproliferative effects.
Antiproliferative Effects
A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against melanoma cells, with an IC50 value indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| SH-4 (Melanoma) | 44.63 ± 3.51 | 3.83 |
| HaCaT (Keratinocytes) | 9.64 ± 0.58 | >1 |
These findings suggest that the compound exhibits a favorable selectivity index, indicating lower toxicity to normal cells compared to tumor cells.
Mechanistic Insights
In studies focusing on the mechanism of action, it was observed that:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to increased rates of cell death.
- Cell Cycle Disruption: It interferes with the normal progression of the cell cycle, particularly affecting the S phase where DNA synthesis occurs.
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of 1-(1-Ethyl-1H-pyrrol-3-yl)-6-oxa-2-azaspiro[3.4]octane:
- Study on Melanoma Cells: A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant apoptosis in human melanoma cells, correlating with its ability to inhibit specific oncogenic pathways .
- Inhibition of Enzymatic Activity: Research indicated that this compound effectively inhibits certain enzymes associated with tumor growth, suggesting its role as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
